Ethyl 5-bromo-4-fluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-fluoro-2-methoxybenzoate typically involves the esterification of 5-bromo-4-fluoro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through distillation and recrystallization techniques.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Conversion to 5-bromo-4-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-4-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-4-fluoro-2-methoxybenzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- Methyl 5-bromo-4-fluoro-2-methoxybenzoate
- Ethyl 5-bromo-2-fluoro-3-methoxybenzoate
- Ethyl 4-bromo-5-fluoro-2-methoxybenzoate
Comparison: this compound is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Biological Activity
Ethyl 5-bromo-4-fluoro-2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, synthesis methods, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₄H₁₃BrFNO₃
- Molecular Weight : Approximately 277.09 g/mol
- Structural Features : A bromine atom at the fifth position, a fluorine atom at the fourth position, and a methoxy group at the second position of the benzoate ring.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival, although detailed mechanisms are still under investigation.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines, potentially through the modulation of cellular pathways involved in proliferation and apoptosis. For instance, it has shown promise in inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Comparative Analysis with Related Compounds
A comparative study was conducted to evaluate this compound against structurally similar compounds. The following table summarizes key differences in their structural features and biological activities:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
This compound | Bromine at position 5, Fluorine at position 4 | Antimicrobial, Anticancer |
Ethyl 5-bromo-4-cyano-2-methoxybenzoate | Cyano group instead of fluorine | Different reactivity, potential anticancer |
Ethyl 4-bromo-2-cyano-5-methoxybenzoate | Cyano group at position 4 | Variation in biological activity |
Ethyl 5-bromo-2-fluoro-4-methoxybenzoate | Lacks ester functionality | Different solubility and reactivity profiles |
The unique arrangement of functional groups in this compound contributes to its distinct biological properties compared to these analogs.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability. At higher concentrations (≥50 µM), significant apoptosis was observed, suggesting its potential as a therapeutic agent against cancer .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL, indicating moderate antibacterial activity. Further investigations into its mechanism revealed potential interactions with bacterial cell wall synthesis pathways .
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 5-bromo-4-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
DQQGCIVSOFYYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.